
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
Overview
Description
“(4-Bromo-2-fluoro-5-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2 . It has a molecular weight of 235.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-fluoro-5-methoxyphenyl)methanol” is 1S/C8H8BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis
“(4-Bromo-2-fluoro-5-methoxyphenyl)methanol” is a solid compound . It has a molecular weight of 235.05 . The compound’s InChI code is 1S/C8H8BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 .Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis Methodologies : A practical synthesis method for related compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions that could potentially be adapted for the synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. These methods are crucial for manufacturing materials with specific anti-inflammatory and analgesic properties (Qiu et al., 2009).
Catalysts for Methanol Reforming : Research on Cu-based catalysts for methanol reforming processes provides insights into kinetic, compositional, and morphological characteristics essential for hydrogen production. These findings could be relevant for applications involving methanol derivatives in energy production (Yong et al., 2013).
Potential Applications in Energy and Materials Science
Hydrogen Production from Methanol : Studies on methanol thermochemical conversion to hydrogen highlight the importance of catalyst development and reactor technology for efficient hydrogen production. This research could offer a framework for utilizing (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in energy applications (García et al., 2021).
Methanol as a Chemical Marker : The use of methanol as a chemical marker for assessing solid insulation condition in power transformers could potentially extend to derivatives like (4-Bromo-2-fluoro-5-methoxyphenyl)methanol for more specialized applications in electrical engineering and materials science (Jalbert et al., 2019).
properties
IUPAC Name |
(4-bromo-2-fluoro-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGHNYIPBLBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

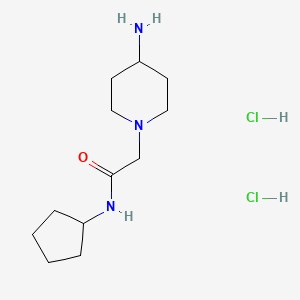
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)
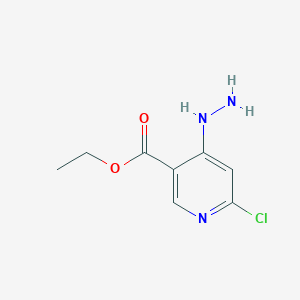
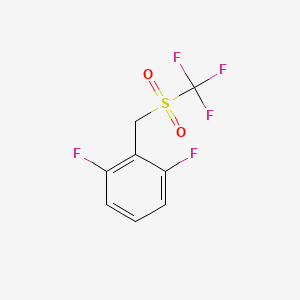

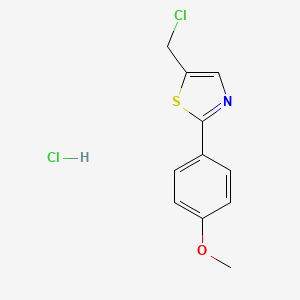
![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)
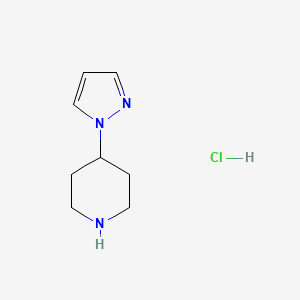
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)